molecular formula C25H33NO4 B12424329 N-Acetyl Norgestimate-d6

N-Acetyl Norgestimate-d6

Cat. No.: B12424329
M. Wt: 417.6 g/mol
InChI Key: JWLHCJCKDYVRNJ-RWWDXLKWSA-N
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Description

N-Acetyl Norgestimate-d6 is a deuterium-labeled derivative of N-Acetyl Norgestimate. This compound is primarily used as a reagent in click chemistry, specifically in copper-catalyzed azide-alkyne cycloaddition reactions. The presence of deuterium atoms in its structure makes it valuable for various scientific research applications, particularly in the field of drug development and pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl Norgestimate-d6 involves the incorporation of deuterium atoms into the N-Acetyl Norgestimate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-Acetyl Norgestimate-d6 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Acetyl Norgestimate-d6 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Acetyl Norgestimate-d6 involves its role as a reagent in click chemistry. The alkyne group in this compound reacts with azide groups in other molecules to form triazole rings through CuAAC reactions. This reaction is facilitated by a copper catalyst, which enhances the reaction rate and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research, such as improved stability and altered pharmacokinetic properties. This makes it particularly valuable in drug development and analytical applications .

Properties

Molecular Formula

C25H33NO4

Molecular Weight

417.6 g/mol

IUPAC Name

[(3E,8R,9S,10R,13S,14S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C25H33NO4/c1-5-24-13-11-21-20-10-8-19(26-30-17(4)28)15-18(20)7-9-22(21)23(24)12-14-25(24,6-2)29-16(3)27/h2,15,20-23H,5,7-14H2,1,3-4H3/b26-19+/t20-,21+,22+,23-,24-,25-/m0/s1/i7D2,8D2,15D,20D

InChI Key

JWLHCJCKDYVRNJ-RWWDXLKWSA-N

Isomeric SMILES

[2H]C\1=C2[C@](CC(/C1=N\OC(=O)C)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4(C#C)OC(=O)C)CC)[2H]

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NOC(=O)C)CCC34

Origin of Product

United States

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